5-Nitro-2-(2-pyridinyl)benzothiazole 5-Nitro-2-(2-pyridinyl)benzothiazole
Brand Name: Vulcanchem
CAS No.: 61352-23-6
VCID: VC14258153
InChI: InChI=1S/C12H7N3O2S/c16-15(17)8-4-5-11-10(7-8)14-12(18-11)9-3-1-2-6-13-9/h1-7H
SMILES:
Molecular Formula: C12H7N3O2S
Molecular Weight: 257.27 g/mol

5-Nitro-2-(2-pyridinyl)benzothiazole

CAS No.: 61352-23-6

Cat. No.: VC14258153

Molecular Formula: C12H7N3O2S

Molecular Weight: 257.27 g/mol

* For research use only. Not for human or veterinary use.

5-Nitro-2-(2-pyridinyl)benzothiazole - 61352-23-6

Specification

CAS No. 61352-23-6
Molecular Formula C12H7N3O2S
Molecular Weight 257.27 g/mol
IUPAC Name 5-nitro-2-pyridin-2-yl-1,3-benzothiazole
Standard InChI InChI=1S/C12H7N3O2S/c16-15(17)8-4-5-11-10(7-8)14-12(18-11)9-3-1-2-6-13-9/h1-7H
Standard InChI Key BJYFAMSBOFWNMC-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Structural Features

The molecule consists of:

  • Benzothiazole core: A benzene ring fused to a thiazole (a five-membered ring containing nitrogen and sulfur).

  • Nitro group (-NO2_2): Positioned at the 5th carbon of the benzothiazole ring, enhancing electron-withdrawing properties.

  • Pyridinyl substituent: A pyridine ring attached at the 2nd position, contributing to π-π stacking interactions and solubility modulation .

Physical and Chemical Properties

PropertyValueReference
Molecular Weight257.26 g/mol
Density1.283 g/cm3^3
Boiling Point419.7°C (estimated)
SolubilityLow in water; soluble in DMSO
LogP (Partition Coefficient)3.37 (indicating moderate lipophilicity)

Synthesis Methods

Key Synthetic Routes

5-Nitro-2-(2-pyridinyl)benzothiazole is synthesized via multi-step reactions, often involving:

Cyclocondensation Reactions

  • Step 1: Nitration of 2-aminobenzothiazole derivatives using nitric acid/sulfuric acid mixtures to introduce the nitro group .

  • Step 2: Suzuki-Miyaura coupling or Ullmann reaction to attach the pyridine ring at the 2nd position .

One-Pot Synthesis

A modified Hugershoff synthesis involves reacting 5-nitro-2-chlorobenzothiazole with 2-aminopyridine in the presence of a palladium catalyst, yielding the target compound with >70% efficiency .

Optimization Strategies

  • Catalysts: Palladium(II) acetate or copper(I) iodide improves coupling efficiency .

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .

Chemical Reactivity

Electrophilic Substitution

The nitro group directs electrophiles to the 4- and 6-positions of the benzothiazole ring, enabling functionalization (e.g., halogenation, sulfonation) .

Reduction Reactions

  • Nitro to Amine: Catalytic hydrogenation (H2_2, Pd/C) converts the nitro group to an amine, yielding 5-amino-2-(2-pyridinyl)benzothiazole, a precursor for drug candidates .

Coordination Chemistry

The pyridine nitrogen and thiazole sulfur act as ligands, forming complexes with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) for catalytic applications.

Biological Activity

Antiviral Properties

In studies on structurally related benzothiazolyl-pyridine hybrids, compounds with nitro and pyridinyl groups exhibited:

  • Anti-H5N1 Activity: IC50_{50} values of 0.5–3.669 μM in plaque reduction assays .

  • SARS-CoV-2 Inhibition: Binding affinity to the viral 3CL protease (IC50_{50} = 240.6–868.2 μg/mL), comparable to lopinavir .

Antimicrobial Effects

Nitrobenzothiazoles demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) .

Protein Aggregation Inhibition

Analogous compounds (e.g., 5-nitro-1,2-benzothiazol-3-amine) reduce fibril formation in α-synuclein and tau proteins, suggesting potential in neurodegenerative disease therapy .

Applications

Medicinal Chemistry

  • Anticancer Agents: Derivatives inhibit topoisomerase II and induce apoptosis in HeLa cells (EC50_{50} = 12 μM) .

  • Antipsychotics: Structural analogs modulate dopamine D2_2 receptors in rodent models.

Materials Science

  • Fluorescent Probes: Nitro-pyridinyl benzothiazoles emit blue light (λem_{em} = 450 nm), useful in OLEDs .

  • Corrosion Inhibitors: Adsorb on steel surfaces, reducing corrosion rates by 85% in acidic environments .

Comparative Analysis with Analogues

CompoundKey FeaturesBioactivity (IC50_{50})Reference
5-NitrobenzothiazoleLacks pyridine ringAntimicrobial: MIC = 8 μg/mL
2-AminobenzothiazoleAmino group at position 2Anticancer: EC50_{50} = 15 μM
5-Nitro-2-(3-pyridinyl)benzothiazolePyridine at position 3SARS-CoV-2: IC50_{50} = 544 μg/mL

Challenges and Future Directions

  • Toxicity: Nitro groups may induce oxidative stress; strategies include prodrug design or replacing -NO2_2 with safer substituents .

  • Synthetic Scalability: High catalyst costs in coupling reactions necessitate greener alternatives (e.g., photocatalysis) .

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